2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid
Description
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid (CAS: 338962-58-6) is a sulfonamide-containing compound with the molecular formula C₇H₅Cl₂NO₄S and a molecular weight of 270.09 g/mol . Its structure features a pyridine ring substituted with two chlorine atoms at the 3- and 5-positions, a sulfonyl group (-SO₂-) at the 2-position, and an acetic acid moiety.
Properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c8-4-1-5(9)7(10-2-4)15(13,14)3-6(11)12/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNKMVWBPSKPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)S(=O)(=O)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.
Structural Analogs
A. Pyridine-Based Sulfonamides
N-(Carbamoylmethyl)-2-{4-[(5-methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (3ae) Structure: Combines a methoxy-substituted pyridine, benzimidazole, and sulfinyl/sulfonyl linkages. Synthesis: Yield of 73% via condensation and sulfonation . Key Difference: The benzimidazole core and methoxy groups confer distinct electronic properties, reducing acidity (pKa ≈ 4–5) compared to the target compound .
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid Structure: Pyridine ring with amino, chloro, and fluoro substituents, linked via an oxy-acetic acid group. Key Difference: The oxy (-O-) linkage instead of sulfonyl (-SO₂-) reduces electron-withdrawing effects, resulting in lower acidity (pKa ≈ 3.5–4.0) .
B. Sulfonyl-Containing Heterocycles
2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid
- Structure : Sulfanyl (-S-) group instead of sulfonyl, with a pyrimidine ring.
- Key Difference : The thioether linkage decreases polarity and acidity (pKa ≈ 4.5–5.0) compared to the sulfonyl group .
Functional Group Analogs
A. Sulfonamide Derivatives in Pharmaceuticals
N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides Structure: Benzothiazole-linked sulfonamides. Synthesis: Condensation of 2-aminophenyl benzothiazoles with sulfonyl chlorides in pyridine . Key Difference: Benzothiazole’s planar aromatic system enhances π-π stacking, influencing binding affinity in biological systems .
B. Perfluorinated Sulfonamides (PFOS Derivatives)
2-(N-Ethylperfluorooctanesulfonamido)acetic Acid
- Structure : Perfluorinated alkyl chain attached to a sulfonamide-acetic acid group.
- Key Difference : High environmental persistence due to C-F bonds, unlike the biodegradable chloro-pyridine moiety in the target compound .
Data Tables
Table 1: Comparative Molecular Properties
Research Findings
- Synthetic Efficiency : Pyridine sulfonamides like the target compound often require multi-step synthesis, whereas benzimidazole derivatives (e.g., 3ae) achieve higher yields (up to 97%) due to optimized condensation protocols .
- Environmental Impact : Unlike PFOS derivatives, the target compound’s lack of perfluorinated chains reduces bioaccumulation risks .
Biological Activity
2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid (CAS Number: 338962-58-6) is a heterocyclic compound with significant potential in biological and medicinal chemistry. Its molecular formula is C₇H₅Cl₂NO₄S, and it has garnered attention for its enzyme inhibition properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and comparative analysis with similar compounds.
- Molecular Weight : 270.09 g/mol
- Structure : Contains a pyridine ring substituted with two chlorine atoms and a sulfonyl group.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The sulfonyl group can form strong interactions with active sites on enzymes, leading to inhibition or modulation of their activity. This compound has been studied for its effects on:
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes that are critical in various biochemical pathways.
- Protein Interactions : It participates in protein-protein interactions that may influence cellular signaling pathways.
Enzyme Inhibition Studies
Research indicates that this compound is utilized in the study of enzyme inhibition. It has been shown to affect the activity of several key enzymes involved in metabolic processes.
Therapeutic Potential
The compound is being investigated for its potential therapeutic uses, particularly in developing new drugs targeting various diseases. Its unique structure allows it to interact selectively with biological targets.
Case Studies and Research Findings
A review of recent studies highlights the compound's effectiveness in various biological assays:
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cancer Research : Preliminary investigations suggest that this compound may possess antiproliferative effects on cancer cell lines, warranting further exploration into its mechanisms and efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Significant inhibition observed | |
| Antimicrobial | Effective against specific bacterial strains | |
| Antiproliferative | Reduced cell viability in cancer lines |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity profiles compared to similar compounds. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(5-Chloro-2-pyridinyl)amino]-2-oxo-acetic acid | Single chlorine substitution | Moderate enzyme inhibition |
| (3-Chloro-2-pyridinyl)acetic acid | Lacks sulfonyl group | Limited activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
